Thiacetazone
Overview
Description
Mechanism of Action
Target of Action
Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic primarily used in the treatment of tuberculosis . The exact biological target of this compound has been elusive, but it is thought to interfere with the synthesis of mycolic acid .
Mode of Action
This compound is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is believed to interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall .
Biochemical Pathways
This compound and its analogues inhibit the cyclopropanation of cell wall mycolic acids in mycobacteria . Mycolic acids are a complex mixture of branched, long-chain fatty acids, and pathogenic mycobacteria carry mycolic acid sub-types that contain cyclopropane rings . The drug causes dramatic changes in the content and ratio of mycolic acids, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .
Pharmacokinetics
It is known that this compound is an oral antibiotic, suggesting that it is absorbed through the gastrointestinal tract
Result of Action
The inhibition of mycolic acid synthesis by this compound results in changes to the mycobacterial cell wall, affecting its fluidity and permeability . This disruption can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that this compound can cause severe skin reactions in HIV positive patients . Additionally, the drug’s effectiveness may be influenced by the presence of other anti-tuberculosis drugs, as it is often used in combination with other medications .
Biochemical Analysis
Biochemical Properties
Thiacetazone plays a significant role in biochemical reactions, particularly in the cyclopropanation of cell wall mycolic acids in mycobacteria . It interacts with cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases . These enzymes are responsible for modifying double bonds at specific sites on mycolic acid precursors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the content and ratio of mycolic acids in the cell wall of mycobacteria . This alteration impacts cell envelope permeability, host immunomodulation, and persistence of Mycobacterium tuberculosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mycolic acid cyclopropanation . It acts directly on CMASs, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that treatment with this compound results in dramatic changes in the content and ratio of mycolic acids
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with enzymes involved in these pathways, particularly the CMASs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioacetazone can be synthesized through the reaction of thiosemicarbazide with 4-acetylaminobenzaldehyde. The reaction typically involves the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction conditions include stirring the mixture at room temperature for several hours until the product precipitates out.
Industrial Production Methods: Industrial production of thioacetazone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: Thioacetazone undergoes various chemical reactions, including:
Oxidation: Thioacetazone can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Thioacetazone can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with thioacetazone under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thioacetazone has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis but has a different mechanism of action.
Ethionamide: Similar to thioacetazone, it requires activation by EthA and targets mycolic acid synthesis.
Thiocarlide: A thiourea derivative with similar antibacterial properties.
Uniqueness: Thioacetazone is unique in its ability to prevent resistance to more powerful anti-tuberculosis drugs when used in combination therapy . its use is limited due to its toxicity and the availability of more effective alternatives .
Biological Activity
Thiacetazone (TAC) is a thiosemicarbazone derivative historically utilized in the treatment of tuberculosis (TB). While its use has declined due to safety concerns, it remains an important compound for understanding drug interactions and resistance mechanisms in mycobacterial infections. This article explores the biological activity of this compound, focusing on its antitubercular properties, adverse reactions, and comparative efficacy with other treatments.
Antitubercular Activity
This compound exhibits significant antitubercular activity, particularly against Mycobacterium tuberculosis. It is known to inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Studies have demonstrated that this compound affects the cyclopropanation of mycolic acids, thereby altering the cell wall structure and function of mycobacteria .
This compound's mechanism involves targeting the HadABC complex, which is essential for mycolic acid biosynthesis. By inhibiting this complex, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. In comparative studies, newer compounds like NSC19723 have shown enhanced activity against TB compared to this compound, highlighting ongoing research into more effective alternatives .
Efficacy in Clinical Trials
Clinical trials have evaluated the efficacy of this compound in various patient populations, particularly those co-infected with HIV. A randomized trial involving HIV-positive patients indicated that while this compound was effective, it was associated with a higher incidence of cutaneous hypersensitivity reactions compared to alternative regimens such as rifampicin and isoniazid .
Table: Efficacy Comparison in Clinical Trials
Treatment Regimen | No. of Patients | One-Year Survival Rate | Adverse Reactions (per 100 PYO) |
---|---|---|---|
This compound + Isoniazid | 90 | 65% | 18.2 |
Rifampicin + Isoniazid | 101 | 72% | 1.6 |
Adverse Reactions
This compound is linked to serious adverse cutaneous reactions, particularly toxic epidermal necrolysis. A systematic surveillance study in Tanzania reported that about 60% of adverse reactions occurred within the first 20 days of treatment initiation . The overall frequency of fatal outcomes from cutaneous reactions was found to be 3.1 per 1000 TB patients .
Case Study: Cutaneous Reactions in Tanzania
In a year-long study involving 1273 patients receiving this compound, the outcomes were analyzed based on age, sex, and severity of reactions. The findings suggested that improved management strategies could retain this compound as a viable option in TB treatment despite its risks .
Comparative Studies with Newer Compounds
Recent research has focused on developing new compounds that exhibit similar or superior activity compared to this compound while minimizing adverse effects. For instance, NSC19723 has been shown to have better minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis than this compound and enhances the efficacy of existing TB drugs like isoniazid in various models .
Properties
IUPAC Name |
N-[4-[(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJKTDHMYAMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022593 | |
Record name | Amithiozone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-06-3 | |
Record name | 4′-Formylacetanilide thiosemicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amithiozone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioacetazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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